Cas no 1251679-71-6 (N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide)

N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide structure
1251679-71-6 structure
商品名:N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide
CAS番号:1251679-71-6
MF:C21H23N5O3S
メガワット:425.504022836685
CID:6594340
PubChem ID:49662882

N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide
    • N-(4-acetylphenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
    • F3406-5238
    • 1251679-71-6
    • VU0623230-1
    • N-(4-acetylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
    • CHEMBL4562915
    • N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
    • AKOS024484279
    • インチ: 1S/C21H23N5O3S/c1-14(27)15-7-9-16(10-8-15)23-18(28)13-26-21(29)25-12-11-22-20(19(25)24-26)30-17-5-3-2-4-6-17/h7-12,17H,2-6,13H2,1H3,(H,23,28)
    • InChIKey: ALSWEXVOVBMYAY-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C(C)=O)C=C1)(=O)CN1C(=O)N2C=CN=C(SC3CCCCC3)C2=N1

計算された属性

  • せいみつぶんしりょう: 425.15216079g/mol
  • どういたいしつりょう: 425.15216079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 795
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 120Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-5238-20mg
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
1251679-71-6
20mg
$99.0 2023-09-10
Life Chemicals
F3406-5238-10mg
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
1251679-71-6
10mg
$79.0 2023-09-10
Life Chemicals
F3406-5238-2mg
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
1251679-71-6
2mg
$59.0 2023-09-10
Life Chemicals
F3406-5238-3mg
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
1251679-71-6
3mg
$63.0 2023-09-10
Life Chemicals
F3406-5238-1mg
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
1251679-71-6
1mg
$54.0 2023-09-10
Life Chemicals
F3406-5238-10μmol
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
1251679-71-6
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-5238-20μmol
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
1251679-71-6
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-5238-4mg
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
1251679-71-6
4mg
$66.0 2023-09-10
Life Chemicals
F3406-5238-30mg
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
1251679-71-6
30mg
$119.0 2023-09-10
Life Chemicals
F3406-5238-15mg
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
1251679-71-6
15mg
$89.0 2023-09-10

N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide 関連文献

N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamideに関する追加情報

Professional Introduction to Compound with CAS No. 1251679-71-6 and Product Name: N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide

Compound with the CAS number 1251679-71-6 and the product name N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a novel class of heterocyclic molecules that have garnered considerable attention due to their unique structural features and potential therapeutic applications. The intricate molecular architecture of this compound incorporates multiple functional groups, including an acetylphenyl moiety, a cyclohexylsulfanyl group, and a complex 1,2,4-triazolo[4,3-a]pyrazine core, which contribute to its distinctive chemical properties and biological activities.

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is particularly noteworthy as it has been extensively studied for its pharmacological potential. This heterocyclic system exhibits a high degree of structural complexity and flexibility, allowing for diverse interactions with biological targets. Recent research has demonstrated that compounds containing the 1,2,4-triazolo[4,3-a]pyrazine core exhibit remarkable efficacy in various pharmacological assays. For instance, studies have shown that these molecules can modulate enzyme activity and receptor binding with high selectivity. The presence of the acetylphenyl group in the compound further enhances its pharmacological profile by contributing to lipophilicity and metabolic stability.

The cyclohexylsulfanyl substituent is another critical feature of this compound that imparts unique chemical and biological properties. Sulfanyl groups are known to enhance solubility and improve bioavailability in drug candidates. In particular, the cyclohexyl ring provides steric bulk that can influence binding affinity and metabolic pathways. This structural element is particularly relevant in the context of drug design, where optimizing molecular interactions is essential for achieving therapeutic efficacy. The combination of these functional groups makes this compound a promising candidate for further development in medicinal chemistry.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of complex molecules like N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide. Molecular docking studies have been conducted to explore its potential interactions with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways and cancer cell proliferation. The 1,2,4-triazolo[4,3-a]pyrazine core is particularly interesting as it has been shown to interact with proteins such as kinases and transcription factors. These interactions are critical for modulating cellular processes and have been implicated in various diseases.

In vitro studies have provided valuable insights into the biological activity of this compound. Initial assays have revealed that it demonstrates significant inhibitory effects on several key enzymes relevant to inflammation and cancer metabolism. For example, preliminary data indicate that it may inhibit lipoxygenase enzymes involved in the production of pro-inflammatory mediators. Additionally, the compound has shown potential as an antagonist against certain receptor pathways implicated in pain signaling. These findings underscore the therapeutic potential of this molecule and highlight its suitability for further investigation.

The synthesis of N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide presents unique challenges due to its complex heterocyclic structure. However, recent developments in synthetic methodologies have made it possible to construct such intricate molecules with greater efficiency and precision. Advances in transition metal-catalyzed reactions have enabled the formation of key carbon-nitrogen bonds within the triazolopyrazine core. Additionally, modern techniques such as palladium-catalyzed cross-coupling reactions have facilitated the introduction of diverse functional groups at specific positions within the molecule.

The chemical stability of this compound is another important consideration in its development as a pharmaceutical agent. The presence of multiple heterocyclic rings and functional groups necessitates careful optimization to ensure long-term stability under various conditions. Studies have been conducted to assess its stability under different pH conditions、 temperatures,and storage conditions。 These studies have provided valuable insights into potential degradation pathways and have informed strategies for improving its shelf life。

Future research directions for this compound include exploring its mechanism of action in greater detail。 Understanding how it interacts with biological targets at a molecular level will be crucial for optimizing its therapeutic potential。 Additionally, preclinical studies are needed to evaluate its safety profile and pharmacokinetic properties。 These studies will provide essential data for advancing towards clinical trials and eventual therapeutic use。

The development of novel pharmaceutical agents often involves interdisciplinary collaboration between chemists、 biologists、 pharmacologists,and clinicians��� The case of N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxyo - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- ---------------------------------------

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